molecular formula C14H14S B14641482 Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- CAS No. 53182-84-6

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-

Cat. No.: B14641482
CAS No.: 53182-84-6
M. Wt: 214.33 g/mol
InChI Key: SBSSIAXYPCYKQH-UHFFFAOYSA-N
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Description

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that features a fused ring system containing both sulfur and carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of divinyl ketones with hydrogen sulfide or sodium sulfide in the presence of catalysts such as tricaprylmethylammonium chloride (Aliquat 336) and potassium hydrogen phosphate . This reaction leads to the formation of tetrahydrothiopyran derivatives through a stereoselective cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiols or sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiopyran derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl- is unique due to its specific fused ring structure, which imparts distinct chemical reactivity and potential biological activity

Properties

CAS No.

53182-84-6

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydrocyclopenta[b]thiopyran

InChI

InChI=1S/C14H14S/c1-2-5-11(6-3-1)14-10-9-12-7-4-8-13(12)15-14/h1-3,5-6,10H,4,7-9H2

InChI Key

SBSSIAXYPCYKQH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=CC2)C3=CC=CC=C3

Origin of Product

United States

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